molecular formula C18H22N8O B611095 Syk-IN-11 CAS No. 1491150-77-6

Syk-IN-11

Cat. No. B611095
M. Wt: 366.42
InChI Key: FPQNRXITKTZFMF-NWDGAFQWSA-N
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Description

Syk inhibitors are a class of drugs that inhibit the function of Spleen Tyrosine Kinase (Syk), a protein that plays a crucial role in the signaling pathway of immune cells . They are being researched for their potential in treating various diseases, including autoimmune diseases and cancers .


Synthesis Analysis

The synthesis of Syk inhibitors involves complex chemical reactions. While the specific synthesis process for Syk-IN-11 is not available, similar compounds are often synthesized through a series of reactions involving various chemical entities .


Molecular Structure Analysis

The molecular structure of Syk inhibitors is typically characterized by the presence of a pyrimidine core, which is essential for their inhibitory activity . The exact molecular structure of Syk-IN-11 is not available in the literature.


Chemical Reactions Analysis

Syk inhibitors work by binding to the Syk enzyme and preventing its activation, thereby disrupting the signaling pathways in immune cells . The specific chemical reactions involving Syk-IN-11 are not known.


Physical And Chemical Properties Analysis

The physical and chemical properties of Syk inhibitors can vary widely depending on their specific molecular structure. These properties can influence the drug’s stability, solubility, and bioavailability .

Scientific Research Applications

Theoretical Physics and Quantum Mechanics

  • Higher Dimensional Generalizations : The SYK model has been extended to higher dimensions, leading to new insights into translational invariance, emergent reparametrization symmetry, chaotic behavior, and transport properties in these systems (Khveshchenko, 2017).

  • Quantum Many-Body System and Chaos : The model is recognized for its solvability in strong coupling regimes, near-conformal invariance, and chaotic dynamics, offering a platform for studying quantum chaos and non-Fermi liquid states (Rosenhaus, 2018).

  • Quantum Entanglement : Studies on the SYK model have shed light on quantum entanglement in systems with random couplings, highlighting its potential for understanding quantum chaos and black hole thermodynamics (Liu, Chen, & Balents, 2017).

  • Quantum Simulation : The SYK model has been used in quantum simulations to explore non-Fermi liquid states and the chaotic-nonchaotic transitions in simulated temperatures (Luo et al., 2017).

Biological Sciences

  • Role in Breast Cancer : Research has shown that Syk, a protein tyrosine kinase, acts as a potential tumor suppressor in human breast cancer, suggesting its significance in the progression and treatment of the disease (Coopman et al., 2000).

  • Invasion Suppression in Breast Cancer : Alterations in the splicing of Syk have been found to impact its nuclear localization and invasion suppression activity in breast cancer cells, highlighting its importance in tumor biology (Wang et al., 2003).

  • Diverse Biological Functions : Syk has been recognized for its roles beyond immune cell signaling, including cellular adhesion, innate immune recognition, and vascular development, indicating its broad impact on various physiological processes (Mócsai, Ruland, & Tybulewicz, 2010).

Safety And Hazards

Syk inhibitors are generally considered safe for short-term use, but the long-term safety is unknown . They can cause side effects such as skin irritation, eye irritation, and respiratory irritation .

Future Directions

The development of Syk inhibitors is an active area of research, with several compounds currently undergoing clinical trials . Future research will likely focus on improving the efficacy and safety profile of these drugs, as well as exploring their potential in treating other diseases .

properties

CAS RN

1491150-77-6

Product Name

Syk-IN-11

Molecular Formula

C18H22N8O

Molecular Weight

366.42

IUPAC Name

5-((1H-indol-7-yl)amino)-3-(((1R,2S)-2-aminocyclohexyl)amino)-1,2,4-triazine-6-carboxamide

InChI

InChI=1S/C18H22N8O/c19-11-5-1-2-6-12(11)23-18-24-17(15(16(20)27)25-26-18)22-13-7-3-4-10-8-9-21-14(10)13/h3-4,7-9,11-12,21H,1-2,5-6,19H2,(H2,20,27)(H2,22,23,24,26)/t11-,12+/m0/s1

InChI Key

FPQNRXITKTZFMF-NWDGAFQWSA-N

SMILES

N[C@@H]1[C@H](NC2=NN=C(C(N)=O)C(NC3=CC=CC4=C3NC=C4)=N2)CCCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Syk-IN-11;  Syk IN 11;  SykIN11;  Syk-inhibitor-11;  Syk inhibitor 11;  Syk inhibitor-11; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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